molecular formula C16H26Cl3N3O2 B2933672 N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396869-44-5

N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2933672
CAS No.: 1396869-44-5
M. Wt: 398.75
InChI Key: MXVIRRCIQVKXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C16H26Cl3N3O2 and its molecular weight is 398.75. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Compositions and Therapeutic Applications

Compounds structurally related to N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride have been identified for use in pharmaceutical compositions. For instance, new salts and solvates of closely related chemical structures have been explored for their potential in therapeutic applications, underscoring the compound's significance in drug formulation and development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Enhancing Aqueous Solubility and Oral Absorption

The modification of molecular structures to insert a piperazine unit, akin to this compound, has led to significant improvements in aqueous solubility and oral absorption. Such modifications have identified clinical candidates with potential for treating diseases involving overexpression of specific proteins, highlighting the compound's role in enhancing drug efficacy and bioavailability (K. Shibuya et al., 2018).

Molecular Design and Synthesis for Antihypertensive Agents

Research on new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which share a piperazine motif with this compound, has focused on their potential as dual antihypertensive agents. This includes studies on the protonation of nitrogen atoms in the piperazine ring, critical for understanding the pharmacodynamic properties and therapeutic potential of such compounds (Pavlína Marvanová et al., 2016).

Antimicrobial and Anticancer Potential

A series of derivatives structurally related to this compound was synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These studies reveal the compound's broader implications in addressing microbial infections and exploring novel treatments for cancer, based on molecular docking studies that suggest significant activity against certain bacterial strains and cancer cell lines (S. Mehta et al., 2019).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2.2ClH/c1-13(21)11-19-6-8-20(9-7-19)12-16(22)18-10-14-4-2-3-5-15(14)17;;/h2-5,13,21H,6-12H2,1H3,(H,18,22);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVIRRCIQVKXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(=O)NCC2=CC=CC=C2Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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